![molecular formula C18H12BrNO4S2 B4581390 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate](/img/structure/B4581390.png)
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, closely related to the compound of interest, involves the condensation of aromatic aldehydes with 4-thiazolidinones. These compounds exhibit antitumor properties against various cell lines, suggesting the importance of the thiazolidinone moiety in biological activity (Hanna & George, 2012). Another approach involves the unexpected formation of 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones from reactions of 3-allylrhodanine with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides, yielding novel compounds (El Ajlaoui et al., 2015).
Molecular Structure Analysis
Molecular structure determination through spectroscopic methods such as FT-IR, UV-Vis, and NMR, along with single crystal X-ray diffraction, plays a crucial role in confirming the chemical structure of synthesized thiazolidinone derivatives. These techniques have been effectively used to analyze similar compounds, providing insights into their structural and electronic properties (Khelloul et al., 2022).
Chemical Reactions and Properties
Thiazolidinone compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 2-thioxo-4-thiazolidinones with Lawesson's reagent and other reagents leads to various products including ethylenic compounds and dithioxo derivatives, demonstrating the reactivity of the thiazolidinone ring (Abdel-Malek, 2012).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses provide comprehensive insights into the solid-state structure and behavior of these compounds (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as their reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. Studies have shown that these compounds exhibit significant antimicrobial activity, which can be attributed to their chemical properties and the presence of specific functional groups (Trotsko et al., 2018).
Scientific Research Applications
Optical Properties and Material Science
A study by El-Ghamaz, El-Sonbati, and Serag (2018) explores the linear and nonlinear optical properties of azo-aminosalicylic acid derivatives, including compounds with a structural motif related to thiazolidinones. These compounds exhibited significant optical properties, making them potential candidates for applications in photonic devices and materials science. The research highlights the synthesis and characterization of these derivatives, along with investigations into their optical behavior, which could be relevant to the exploration of the optical properties of "4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate" (El-Ghamaz, El-Sonbati, & Serag, 2018).
Pharmacological Applications
Karalı, Terzioğlu, and Gürsoy (2002) conducted a study on the synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which are structurally related to thiazolidinones. Their research indicated potential anticancer properties, highlighting the significance of thiazolidinone derivatives in developing new therapeutic agents (Karalı, Terzioğlu, & Gürsoy, 2002).
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and studied their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds showed significant efficacy in reducing tumor volume and cell number, underscoring the potential of thioxothiazolidinone derivatives in cancer treatment (Chandrappa et al., 2010).
Antimicrobial Applications
Deep et al. (2014) explored the synthesis, characterization, and antimicrobial evaluation of novel 4-thiazolidinone derivatives. Their findings revealed significant biological activity against various microorganisms, suggesting the utility of such compounds in combating microbial infections (Deep et al., 2014).
properties
IUPAC Name |
[2-bromo-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4S2/c1-2-7-20-16(21)15(26-18(20)25)10-11-5-6-13(12(19)9-11)24-17(22)14-4-3-8-23-14/h2-6,8-10H,1,7H2/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDVWRYMVLWHV-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-bromo-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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